molecular formula C18H14N4OS3 B2545460 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 394230-84-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2545460
CAS No.: 394230-84-3
M. Wt: 398.52
InChI Key: BRBMVWJKYUHARH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed using a pharmacophore hybridization approach. This compound incorporates two privileged heterocyclic scaffolds—a benzothiazole and a 1,3,4-thiadiazole—linked through a sulfanyl-acetamide bridge. The 1,3,4-thiadiazole core is a well-studied moiety known for its broad spectrum of biological activities, including investigated potential as an anticonvulsant agent . Its mechanism of action in research models is often associated with the modulation of neurotransmitter systems, such as the GABA A pathway, which can influence neuronal excitability . Furthermore, heterocyclic derivatives containing the acetamide group, as found in this compound, have been the subject of studies for their important medical activity . The molecular design is characterized by its distinct three-dimensional geometry. Crystallographic studies of closely related structures show that the benzene ring and the benzothiazole mean plane can form significant dihedral angles, and the acetamide group can be twisted from an attached benzene ring . This specific spatial arrangement can be critical for its interaction with biological targets. The compound is part of a class of molecules investigated for their potential in various bioactivity screens, such as anticancer profiling . As with all our products, this compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-8-4-5-9-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMVWJKYUHARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against a range of bacterial strains. For instance, derivatives containing the benzothiazole moiety have shown promising results as antibacterial agents due to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Potential
The anticancer properties of benzothiazole derivatives are well-documented. Studies have demonstrated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can induce apoptosis in cancer cells. This is particularly relevant in the context of neurodegenerative diseases complicated by depression, where such compounds have been explored as potential multi-target-directed ligands for therapeutic applications .

Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, the neuroprotective effects of benzothiazole derivatives are a focal point in current research. Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide may offer protective benefits against oxidative stress and neuronal cell death, making them candidates for further development in treating conditions such as Alzheimer's disease .

Biological Studies

Enzyme Inhibition Studies
Benzothiazole derivatives have been extensively studied for their interaction with various enzymes. The compound has been evaluated for its inhibitory effects on monoamine oxidase and cholinesterase enzymes, which are crucial in neurotransmitter metabolism and have implications for treating neurodegenerative disorders . These studies highlight the potential role of the compound in modulating neurotransmitter levels and improving cognitive function.

Pharmacological Investigations
The pharmacological profile of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide includes investigations into its anti-inflammatory properties. Research suggests that this compound can modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Industrial Applications

Synthesis of New Materials
In industrial chemistry, the synthesis of complex molecules often involves benzothiazole derivatives due to their versatile reactivity. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can serve as a precursor for developing new materials or as a building block in organic synthesis .

Agricultural Uses
There is emerging interest in using benzothiazole derivatives as agrochemicals due to their antifungal and herbicidal properties. The compound's ability to act against plant pathogens suggests potential applications in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in the 2-methylphenyl substituent on the 1,3,4-thiadiazole ring. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Activity Reference
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3-methylphenyl C₁₈H₁₄N₄OS₃ 398.52 N/A Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzyl, isopropyl-methylphenoxy C₂₁H₂₁ClN₄O₂S₂ 477.03 132–134 Anticancer (MTT assay)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) ethylthio, isopropyl-methylphenoxy C₁₆H₂₀N₄O₂S₃ 428.56 168–170 Not reported
2-(Benzo[d]oxazol-2-ylthio)-N-(5-o-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5m) o-tolyl, benzooxazole C₁₈H₁₃N₅O₂S₃ 439.58 217.6–218.7 Neuroprotective
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) fluoro-phenoxy, methoxy-phenyl-pyridinyl C₂₃H₁₈FN₅O₃S 479.49 N/A Cytotoxic (IC₅₀ = 1.8 µM, Caco-2)
N-(3-chlorophenyl)-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide 3-chlorophenyl, benzylthio C₁₈H₁₅ClN₄OS₃ 449.02 N/A Not reported

Key Observations :

  • Substituent Position : The 2-methylphenyl group in the target compound contrasts with 3-methylphenyl in , demonstrating how positional isomerism alters molecular recognition.
  • Electron-Withdrawing Groups : Analogues with chlorophenyl (e.g., compound 3 in ) or nitrobenzothiazole (compound 8 in ) exhibit enhanced Akt inhibition (86–92% inhibition), attributed to π-π interactions and hydrogen bonding .
  • Thioether Linkages : Ethylthio (5g, ) and benzylthio () substituents modulate lipophilicity, influencing bioavailability.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative that incorporates both benzothiazole and thiadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The molecular formula of the compound is C16H14N2OS2C_{16}H_{14}N_{2}OS_{2}, and its structure includes:

  • A benzothiazole ring that contributes to its pharmacological properties.
  • A thiadiazole segment which is often associated with anticancer and antimicrobial activities.
  • An acetamide functional group that may enhance solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole thiol with 2-methylphenyl carbamic chloride in refluxing ethanol. The resulting product can be purified through crystallization techniques, yielding suitable crystals for structural analysis via X-ray diffraction .

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

  • Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are crucial for DNA replication .
  • The compound's structural features allow it to interact with various biological targets, including kinases involved in tumorigenesis.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that related thiadiazole compounds induce apoptosis in cancer cell lines. For example:

  • A series of 1,3,4-thiadiazole derivatives showed increased apoptotic rates in MCF-7 breast cancer cells after 48 hours of exposure, indicating their potential as effective anticancer agents .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamideMCF-70.28Induces apoptosis
Thiadiazole derivative XA5490.52Inhibits topoisomerase II

Antimicrobial Activity

The benzothiazole moiety is known for its antimicrobial properties. Studies on similar compounds have indicated moderate to good activity against Mycobacterium tuberculosis and other bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their substituents:

  • Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
  • The presence of sulfur atoms in the structure contributes to improved interaction with biological targets due to their ability to form coordinate bonds.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives like this compound?

The compound can be synthesized via a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol group using halogenated reagents (e.g., bromoacetophenone) to introduce the benzothiazole and substituted phenyl moieties . Characterization typically involves elemental analysis, ¹H NMR, IR spectroscopy, and TLC for purity verification .

Q. How are spectral techniques (NMR, IR) used to confirm the structure of this compound?

  • ¹H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanyl-linked CH₂ (δ 4.8–5.0 ppm) are critical. For example, a singlet at δ 4.81 ppm confirms the CH₂ group in 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone derivatives .
  • IR : Peaks near 1650–1680 cm⁻¹ indicate C=O stretching in the acetamide group, while 3200–3400 cm⁻¹ corresponds to NH stretches .

Q. What biological activities are associated with structurally similar thiadiazole and benzothiazole derivatives?

Analogous compounds exhibit anticonvulsant, anticancer, and antimicrobial properties. For instance, 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives show promise in preclinical studies for epilepsy and tumor models .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the alkylation step of thiadiazole intermediates?

  • Solvent selection : Absolute ethanol or DMF improves solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiadiazole thiol minimizes side reactions .
  • Temperature control : Reflux conditions (e.g., 90°C for 3 hours) enhance reactivity without decomposition . Discrepancies in yields (e.g., 70–90%) may arise from trace moisture or incomplete purification .

Q. What computational methods are recommended to predict reactivity or design derivatives of this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states.
  • Reaction path search algorithms : Tools like GRRM or SCINE facilitate identification of low-energy pathways for heterocyclization and alkylation .
  • Machine learning : Train models on existing thiadiazole datasets to predict optimal substituents for enhanced bioactivity .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility.
  • Structural analogs : Evaluate minor substitutions (e.g., methyl vs. chloro groups) that alter lipophilicity or binding affinity .
  • Meta-analysis : Use tools like ChemOffice or PubChem to aggregate data and identify trends in structure-activity relationships (SAR) .

Q. What strategies resolve discrepancies in spectral data interpretation for thiadiazole-acetamide hybrids?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by substituted phenyl rings .
  • X-ray crystallography : Confirm molecular geometry, as seen in studies of N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas when elemental analysis results are ambiguous .

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